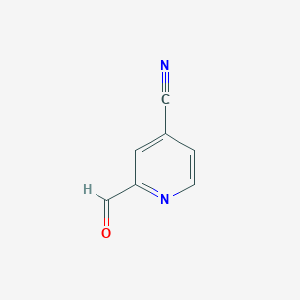

2-Formylisonicotinonitrile

説明

特性

IUPAC Name |

2-formylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O/c8-4-6-1-2-9-7(3-6)5-10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTLVFRYWOEUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563709 | |

| Record name | 2-Formylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116308-38-4 | |

| Record name | 2-Formylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formylisonicotinonitrile typically involves the reaction of isonicotinonitrile with formylating agents under controlled conditions. One common method includes the use of formic acid and acetic anhydride as reagents, which react with isonicotinonitrile to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the use of advanced catalytic systems and continuous monitoring of reaction parameters to optimize the production efficiency.

化学反応の分析

Types of Reactions: 2-Formylisonicotinonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

科学的研究の応用

2-Formylisonicotinonitrile (2-FINC) is a compound of increasing interest in scientific research due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Applications in Organic Synthesis

1. Synthesis of Heterocycles

2-FINC serves as a precursor for synthesizing various heterocyclic compounds. It can undergo cyclization reactions to form pyridine derivatives, which are crucial in pharmaceuticals and agrochemicals.

2. Ligand Development

The compound has been explored as a ligand in coordination chemistry. Its ability to form complexes with transition metals enhances catalytic processes in organic reactions, such as cross-coupling reactions and polymerization.

Medicinal Chemistry

1. Anticancer Activity

Recent studies have highlighted the potential of 2-FINC derivatives as anticancer agents. For example, modifications to the compound have led to the development of new molecules that exhibit selective cytotoxicity against cancer cell lines. A notable study demonstrated that certain derivatives showed IC50 values in the low micromolar range against breast cancer cells.

2. Antimicrobial Properties

Research has indicated that 2-FINC exhibits antimicrobial activity against various bacterial strains. In vitro tests revealed that derivatives of 2-FINC possess significant antibacterial properties, making them candidates for further development into therapeutic agents.

Materials Science

1. Dye Sensitizers in Solar Cells

2-FINC has been investigated for its potential use as a dye sensitizer in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently and facilitate electron transfer makes it suitable for enhancing the performance of solar energy devices.

2. Polymer Chemistry

The compound is utilized in polymer chemistry as a building block for synthesizing functional polymers. These polymers can have applications in coatings, adhesives, and other materials requiring specific chemical properties.

Table 1: Summary of Biological Activities of 2-FINC Derivatives

| Compound | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| 2-FINC-1 | Anticancer | MCF-7 (breast cancer) | 5.6 |

| 2-FINC-2 | Antimicrobial | E. coli | 12.3 |

| 2-FINC-3 | Anticancer | HeLa (cervical cancer) | 8.1 |

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Dye Sensitizers | Used in DSSCs for enhanced light absorption |

| Functional Polymers | Building blocks for coatings and adhesives |

Case Studies

Case Study 1: Development of Anticancer Agents

A research team synthesized a series of 2-FINC derivatives and evaluated their anticancer properties against various cell lines. The study found that specific modifications to the structure significantly enhanced cytotoxicity, leading to further investigations into their mechanisms of action.

Case Study 2: Solar Cell Efficiency

In a project aimed at improving solar cell efficiency, researchers incorporated 2-FINC as a dye sensitizer in DSSCs. The results showed an increase in energy conversion efficiency compared to traditional sensitizers, demonstrating the compound's potential in renewable energy applications.

作用機序

The mechanism of action of 2-Formylisonicotinonitrile involves its interaction with specific molecular targets and pathways. It can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This property is particularly useful in organic synthesis, where it helps in the construction of complex molecular architectures .

類似化合物との比較

Chemical Identification

Physical Properties

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 201.0 ± 20.0 °C at 760 mmHg

- Flash Point : 75.4 ± 21.8 °C .

Functional Groups and Reactivity

The compound features a formyl group (-CHO) at the 2-position and a nitrile group (-CN) at the 4-position of the pyridine ring. The electron-withdrawing nitrile group enhances the electrophilicity of the formyl group, making it reactive toward nucleophilic additions and condensations. This dual functionality renders it valuable as a pharmaceutical intermediate .

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Group Analysis

2-Amino-6-methylnicotinonitrile Key Differences: Replaces the formyl group with an amino (-NH₂) and methyl (-CH₃) group. Impact: The amino group introduces hydrogen-bonding capability, while the methyl group enhances lipophilicity. This compound is less electrophilic than this compound, limiting its use in condensation reactions but favoring nucleophilic substitutions .

2-Chloro-6-phenylnicotinonitrile Key Differences: Substitutes formyl with chloro (-Cl) and phenyl (-C₆H₅) groups. Impact: The chloro group increases oxidative stability, while the phenyl ring enables π-π stacking interactions. This compound is suited for metal-ligand complexes in catalysis .

Ethyl 2-Chloro-3-Nitroisonicotinate Key Differences: Features nitro (-NO₂) and ester (-COOEt) groups. Impact: The nitro group strongly deactivates the ring, reducing electrophilicity but enhancing stability under acidic conditions. The ester group allows hydrolysis to carboxylic acids, broadening its utility in multistep syntheses .

Ethyl 2-Formylisonicotinate

- Key Differences : Replaces the nitrile with an ester (-COOEt) .

- Impact : The ester group is less electron-withdrawing than nitrile, reducing the formyl group's reactivity. However, it offers versatility in ester hydrolysis or transesterification reactions .

生物活性

2-Formylisonicotinonitrile, with the chemical formula CHNO, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including antibacterial and antifungal activities, as well as its interactions with various biological targets.

- Molecular Weight : 120.12 g/mol

- CAS Number : 53547-60-7

- PubChem ID : 14761468

- Structural Formula :

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. A significant focus has been on its efficacy against various bacterial strains and fungi.

-

Antibacterial Activity :

- The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In a study evaluating various derivatives, this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against different strains such as Bacillus subtilis and Escherichia coli .

- A specific case study indicated that modifications to the compound's structure could enhance its antibacterial properties, suggesting a structure-activity relationship (SAR) that warrants further investigation.

- Antifungal Activity :

The exact mechanism of action for this compound remains to be fully elucidated; however, it is believed to involve interaction with key enzymes or receptors within microbial cells. For instance, the inhibition of glycogen synthase kinase-3 (GSK-3), a target for various therapeutic agents, has been noted in related compounds . This suggests that similar pathways may be involved in the biological activity of this compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. The presence of substituents on the aromatic ring can significantly affect its potency against microbial strains. For example:

- Electron-donating groups tend to enhance antibacterial activity.

- Modifications at specific positions on the ring can lead to improved efficacy against particular pathogens .

Data Table

| Biological Activity | Target Pathogen | MIC (µM) |

|---|---|---|

| Antibacterial | Bacillus subtilis | 4.69 - 22.9 |

| Antibacterial | Escherichia coli | 2.33 - 156.47 |

| Antifungal | Candida albicans | 16.69 - 78.23 |

| Antifungal | Fusarium oxysporum | 56.74 - 222.31 |

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation involving a series of derivatives of isonicotinonitriles found that certain modifications led to enhanced antibacterial activity compared to baseline compounds .

- Pharmacological Assessment : Another study assessed the pharmacological properties of related compounds, establishing a link between structural features and biological outcomes, thereby providing insights into potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 2-Formylisonicotinonitrile, and what analytical techniques ensure its purity?

- Methodological Answer :

- Synthesis : Common methods include formylation of isonicotinonitrile derivatives using Vilsmeier-Haack reagents (e.g., POCl₃/DMF) or oxidation of methyl-substituted precursors. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like over-oxidation or decomposition .

- Purity Confirmation :

- NMR Spectroscopy : Characteristic peaks for the formyl group (δ ~9.8–10.2 ppm in H NMR) and nitrile (C≡N stretch at ~2200–2250 cm⁻¹ in IR) are critical.

- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (expected [M+H]⁺ = 147.06 g/mol) confirm molecular identity and purity ≥95% .

Q. What spectroscopic signatures (NMR, IR) are characteristic of this compound?

- Methodological Answer :

- H NMR : Key signals include the formyl proton (singlet, δ ~10.0 ppm) and aromatic protons (doublets in δ 7.5–8.5 ppm, J ≈ 5 Hz).

- C NMR : Formyl carbon (δ ~190–195 ppm), nitrile carbon (δ ~115–120 ppm), and aromatic carbons (δ ~120–150 ppm).

- IR : Strong absorption bands for C=O (~1680 cm⁻¹) and C≡N (~2240 cm⁻¹) .

Q. How to optimize reaction conditions for the formylation of isonicotinonitrile precursors?

- Methodological Answer :

- Variables to Control :

| Variable | Optimal Range | Impact |

|---|---|---|

| Temperature | 0–5°C (exothermic control) | Minimizes decomposition |

| Solvent | Anhydrous DCM or THF | Enhances reagent solubility |

| Catalyst | POCl₃ (1.2 eq) | Ensures complete activation |

- Post-Reaction Workup : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The formyl group’s position ortho to the nitrile creates steric hindrance, reducing accessibility for bulky nucleophiles. Use smaller ligands (e.g., Pd(PPh₃)₄) to improve catalytic efficiency.

- Electronic Effects : Electron-withdrawing nitrile and formyl groups activate the pyridine ring for electrophilic substitutions. DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) predict charge distribution and reactive sites .

Q. What strategies resolve discrepancies in reported reaction yields of this compound derivatives?

- Methodological Answer :

- Reproducibility Protocols :

Standardize solvent purity (HPLC-grade) and moisture control (Schlenk line).

Use internal standards (e.g., 1,3,5-trimethoxybenzene) to calibrate yield calculations.

- Statistical Analysis : Apply ANOVA to compare batch variations and identify outliers. Contradictions often arise from unaccounted variables like trace metal contaminants .

Q. What role does the formyl group play in the biological activity of this compound complexes?

- Methodological Answer :

- Mechanistic Studies :

- The formyl group enhances hydrogen-bonding interactions with enzyme active sites (e.g., kinase inhibitors).

- Docking Simulations : AutoDock Vina or Schrödinger Suite can model binding affinities. Compare with methyl or acetyl analogs to isolate formyl-specific effects.

- In Vitro Validation : Test cytotoxicity (MTT assay) and target inhibition (IC₅₀) in cell lines (e.g., HeLa or HEK293) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。